

Application Notes and Protocols for PRN-1008 In Vitro BTK Occupancy Assay

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Compound of Interest		
Compound Name:	PRN-1008	
Cat. No.:	B610202	Get Quote

Introduction

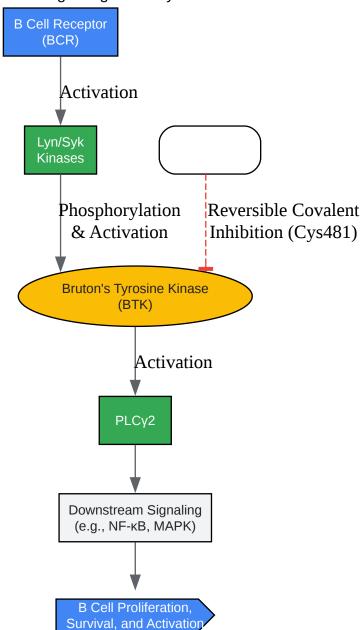
PRN-1008, also known as rilzabrutinib, is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a critical signaling element in B cells and other hematopoietic cells, making it a key therapeutic target for various immune-mediated diseases.[1][6] Rilzabrutinib's unique mechanism involves forming a covalent bond with a specific cysteine residue (Cys481) within the BTK active site.[1][4][7] This interaction is characterized by a rapid on-rate and a slow off-rate, leading to durable and prolonged BTK occupancy even with low systemic exposure.[1][2][7][8][9]

These application notes provide a detailed protocol for an in vitro assay to determine the target occupancy of BTK by **PRN-1008** in a human B cell line. The described method is a competitive binding assay that quantifies the extent of BTK engagement by **PRN-1008**.

Signaling Pathway and Mechanism of Action

Bruton's tyrosine kinase is a key component of the B cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades that are crucial for B cell proliferation, differentiation, and survival. **PRN-1008** selectively inhibits BTK, thereby blocking these downstream events.





BTK Signaling Pathway and PRN-1008 Inhibition

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Caption: BTK signaling pathway and the inhibitory action of **PRN-1008**.

Quantitative Data Summary

The following tables summarize the in vitro potency and occupancy data for **PRN-1008** from various studies.



Table 1: In Vitro Potency of PRN-1008

Parameter	Cell Line/System	IC50 Value	Reference
BTK Enzyme Inhibition	Biochemical Assay	1.3 ± 0.5 nM	[2][4][5][10]
BTK Target Occupancy	Ramos B Cells	8 ± 2 nM	[1]
B Cell Proliferation (anti-IgM induced)	Human B Cells	5 ± 2.4 nM	[1][5]
CD69 Expression (anti-IgM induced)	Human B Cells	126 ± 32 nM	[1][5]

Table 2: BTK Occupancy Durability of PRN-1008 in Vitro

Cell Type	Time Point after Washout	BTK Occupancy	Reference
Ramos B Cells	18 hours	72%	[1]
Peripheral Blood Mononuclear Cells (PBMCs)	18 hours	79% ± 2%	[1]

Experimental Protocol: In Vitro BTK Occupancy Assay

This protocol details a competitive binding assay to measure the occupancy of BTK by **PRN-1008** in Ramos B cells, a human Burkitt's lymphoma cell line.[1]

Materials and Reagents

Ramos B cells (e.g., ATCC® CRL-1596™)

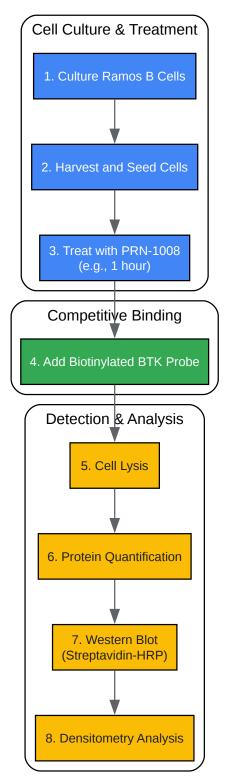


- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- PRN-1008 (Rilzabrutinib)
- Dimethyl sulfoxide (DMSO)
- BTK-selective biotinylated probe (irreversible)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- Streptavidin-conjugated detection reagent (e.g., HRP-streptavidin)
- SDS-PAGE gels and buffers
- · Western blot transfer system and membranes
- · Chemiluminescent substrate
- Imaging system for western blots

Experimental Workflow



In Vitro BTK Occupancy Assay Workflow



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Caption: Workflow for the in vitro BTK occupancy assay.



Step-by-Step Procedure

- Cell Culture: Culture Ramos B cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Harvest cells in exponential growth phase and seed them in appropriate culture plates (e.g., 6-well or 12-well plates) at a suitable density.
- PRN-1008 Treatment:
 - Prepare a stock solution of PRN-1008 in DMSO.
 - \circ Create a serial dilution of **PRN-1008** in culture medium. A typical starting concentration for an eight-point dilution series is 1 μ M, with 3-fold dilutions.[1] Include a DMSO-only vehicle control.
 - Add the diluted PRN-1008 or vehicle to the cells and incubate for 1 hour at 37°C.[1]
- Competitive Probe Binding:
 - Following the incubation with PRN-1008, add a BTK-selective biotinylated probe to all wells. The probe will irreversibly bind to any BTK molecules that are not occupied by PRN-1008.
 - Incubate for a specified time according to the probe manufacturer's instructions.
- Cell Lysis:
 - Wash the cells with ice-cold PBS to remove unbound probe and drug.
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Protein Quantification:
 - Determine the total protein concentration of each lysate using a BCA assay or a similar method. This is crucial for equal loading in the subsequent steps.



Western Blotting:

- Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane to prevent non-specific binding.
- Incubate the membrane with a streptavidin-conjugated horseradish peroxidase (HRP) to detect the biotinylated probe bound to BTK.
- Wash the membrane and apply a chemiluminescent substrate.

Data Analysis:

- Capture the chemiluminescent signal using an imaging system.
- Perform densitometry analysis on the bands corresponding to the biotinylated BTK probe.
- The signal intensity is inversely proportional to the BTK occupancy by PRN-1008.
- Calculate the percentage of BTK occupancy for each PRN-1008 concentration relative to the vehicle control.
- Plot the percentage of occupancy against the log of the PRN-1008 concentration to determine the IC50 value.

Conclusion

This protocol provides a robust method for quantifying the in vitro BTK occupancy of **PRN-1008**. By employing a competitive binding assay with a biotinylated probe, researchers can accurately determine the potency and target engagement of this reversible covalent inhibitor. The provided data and workflows serve as a comprehensive guide for drug development professionals and scientists investigating the mechanism of action of BTK inhibitors.



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